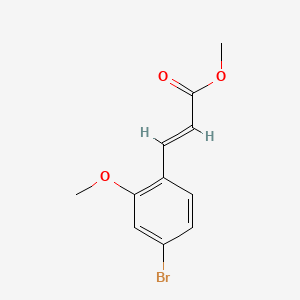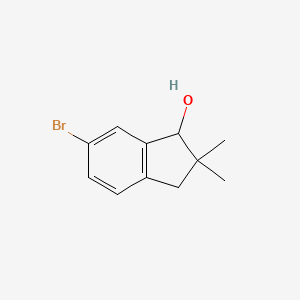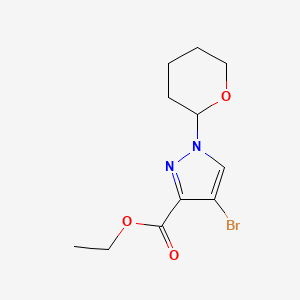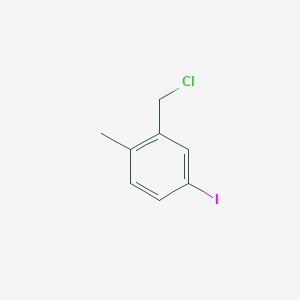
Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of acrylic acid and features a bromine atom and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)propanol.
Substitution: Formation of 3-(4-aminophenyl)-2-methoxyacrylate or 3-(4-thiophenyl)-2-methoxyacrylate.
Scientific Research Applications
Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-Bromo-2-hydroxyphenyl)acrylate
- Methyl (E)-3-(4-Chloro-2-methoxyphenyl)acrylate
- Methyl (E)-3-(4-Methoxyphenyl)acrylate
Uniqueness
Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl (E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+ |
InChI Key |
WYGMMUIBAVXGTR-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)/C=C/C(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)


![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)





